molecular formula C8H11NO2 B3116207 2-(6-Methoxypyridin-3-yl)ethanol CAS No. 214614-65-0

2-(6-Methoxypyridin-3-yl)ethanol

Cat. No. B3116207
Key on ui cas rn: 214614-65-0
M. Wt: 153.18 g/mol
InChI Key: AKSMSASUBIOLME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07071201B2

Procedure details

5-Bromo-2-methoxypyridine (2.628 g) synthesized as reported in Tetrahedron, 1373 (1985). was dissolved in diethyl ether (40 ml) and then treated as in the above Production Example 16-1 to give the title compound (1.342 g) as a pale yellow oil (yield: 62.7%).
Quantity
2.628 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Yield
62.7%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([O:8][CH3:9])=[N:6][CH:7]=1.[CH2:10]([O:12]CC)[CH3:11]>>[CH3:9][O:8][C:5]1[CH:4]=[CH:3][C:2]([CH2:11][CH2:10][OH:12])=[CH:7][N:6]=1

Inputs

Step One
Name
Quantity
2.628 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)OC
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated as in the above Production Example 16-1

Outcomes

Product
Name
Type
product
Smiles
COC1=NC=C(C=C1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 1.342 g
YIELD: PERCENTYIELD 62.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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